3-nitrobenzyl 2-chlorobenzoate
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Overview
Description
3-Nitrobenzyl 2-chlorobenzoate is an organic compound with the molecular formula C14H10ClNO4. It is a derivative of benzoic acid and is characterized by the presence of a nitro group on the benzyl ring and a chlorine atom on the benzoate ring . This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrobenzyl 2-chlorobenzoate typically involves the esterification of 3-nitrobenzyl alcohol with 2-chlorobenzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzyl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-nitrobenzyl 2-aminobenzoate or 3-nitrobenzyl 2-thiobenzoate.
Reduction: 3-Aminobenzyl 2-chlorobenzoate.
Hydrolysis: 3-Nitrobenzyl alcohol and 2-chlorobenzoic acid.
Scientific Research Applications
3-Nitrobenzyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-nitrobenzyl 2-chlorobenzoate involves its ability to undergo specific chemical reactions that can be harnessed for various applications. For instance, the reduction of the nitro group to an amino group can activate the compound for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrobenzyl 3-chlorobenzoate
- 3-Nitrobenzyl 4-chlorobenzoate
- 2-Nitrobenzyl 2-chlorobenzoate
Uniqueness
3-Nitrobenzyl 2-chlorobenzoate is unique due to the specific positioning of the nitro and chlorine substituents, which influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers .
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c15-13-7-2-1-6-12(13)14(17)20-9-10-4-3-5-11(8-10)16(18)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYMLFPWGOLATH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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